molecular formula C20H26ClNO3 B1665019 Adafenoxate CAS No. 82168-26-1

Adafenoxate

Cat. No. B1665019
CAS RN: 82168-26-1
M. Wt: 363.9 g/mol
InChI Key: PLSMXIQMWYSHIV-UHFFFAOYSA-N
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Description

Adafenoxate is a compound related to centrophenoxine and has been found to act as a nootropic in rats . It is also known by its IUPAC name 2-[(Adamantan-1-yl)amino]ethyl (4-chlorophenoxy)acetate .


Synthesis Analysis

Adafenoxate can be synthesized starting with 4-chlorophenoxyacetic acid (pCPA) by converting it to its acid chloride to give 4-chlorophenoxyacetyl chloride . This is then esterified with 2-(1-adamantylamino)ethanol to produce Adafenoxate .


Molecular Structure Analysis

The molecular formula of Adafenoxate is C20H26ClNO3 . It has an average mass of 363.878 Da and a monoisotopic mass of 363.160126 Da .

Scientific Research Applications

1. Role in Estrogen Receptor Modulation

Adafenoxate's interaction with estrogen receptors, particularly in breast cancer, highlights its importance in scientific research. Studies have shown that selective estrogen receptor modulators (SERMs) like Adafenoxate demonstrate antiestrogenic activity in breast cancer while possessing estrogen-like effects in other tissues, such as bones. This dual action presents a significant advancement in breast cancer treatment and prevention, particularly in postmenopausal women (Oseni et al., 2008).

2. Impact on Alzheimer's Disease

Adafenoxate's potential applications extend to neurodegenerative diseases, notably Alzheimer's Disease (AD). Research indicates that nonsteroidal anti-inflammatory drugs (NSAIDs), which include Adafenoxate, can reduce the risk of AD and delay its onset. These effects are believed to be related to the drug's anti-inflammatory properties and its ability to lower amyloid-beta peptides, a hallmark of AD pathology (Townsend & Praticò, 2005).

3. Connections to Polyphenolic Therapeutics

The research on Adafenoxate also touches upon its association with polyphenolic compounds and their therapeutic potential. Such compounds, found in natural foods and plants, have been studied for their neuroprotective effects against Alzheimer's Disease. The antioxidative properties of these compounds, which could be related to the mechanisms of Adafenoxate, offer promising avenues for AD treatment (Cassidy et al., 2020).

4. Chemoprevention in Cancer

Adafenoxate's role in chemoprevention, particularly in breast cancer, is another crucial area of research. The drug's ability to modulate estrogen receptors makes it effective in reducing the risk of estrogen receptor-positive breast cancer. This property, combined with its lower side effect profile compared to other antiestrogens, makes it a valuable tool in cancer prevention strategies (Gajdos & Jordan, 2002).

properties

IUPAC Name

2-(1-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSMXIQMWYSHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046280
Record name Adafenoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adafenoxate

CAS RN

82168-26-1
Record name Adafenoxate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82168-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adafenoxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082168261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adafenoxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADAFENOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8VQU4C05J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
VD Petkov, SL Stancheva, L Tocuschieva… - … : The Vascular System, 1990 - Elsevier
1. The effects of Adafenoxate (Adf), meclofenoxate (Mf) and citicholine (CCh) administered at a daily dose of 100 mg/kg for 7 days on the levels of noradrenaline (NA), dopamine (DA) …
Number of citations: 80 www.sciencedirect.com
S Stancheva, P Kunova - Comparative Biochemistry and Physiology Part C …, 1989 - Elsevier
The effect of the nootropic drug adafenoxate on monoamine oxidase (MAO) activity in rat brain cortex, striatum, hypothalamus and hippocampus has been studied using the following …
Number of citations: 3 www.sciencedirect.com
VD Petkov, AH Mosharrof, VV Petkov - Acta Physiologica Et …, 1988 - europepmc.org
The effects of adafenoxate (Adf), meclofenoxate (Mf), piracetam (Pc), and citicholine (CCh) on scopolamine (Scop)--impaired memory and exploratory behavior (experiments on rats) …
Number of citations: 26 europepmc.org
SL Stancheva, LG Alova - General pharmacology, 1991 - europepmc.org
… In a series of increased concentrations (from 5 x 10 (-4) to 1 x 10 (-5) M) adafenoxate inhibits low-… The present results provide evidence for realization of the CNS effects of adafenoxate …
Number of citations: 18 europepmc.org
VD Petkov, JS Popova - Acta Physiologica et Pharmacologica …, 1987 - europepmc.org
The effect of adafenoxate (Af), meclofenoxate (Mf) and citicholine on the brain muscarinic receptors was studied in groups of ten male Wistar rats. The compounds were administered in …
Number of citations: 15 europepmc.org
SL Stancheva, VD Petkov, VV Petkov - Acta Physiologica et …, 1988 - europepmc.org
The effect of the nootropic agents meclofenoxate (Mf) and adafenoxate (Adf) on the content of biogenic monoamines in the frontal cerebral cortex, striatum, hypothalamus, and …
Number of citations: 8 europepmc.org
MG Genkova-Papazova, SL Stancheva… - Methods and findings …, 1993 - europepmc.org
… influence of the nootropic drug adafenoxate on 6-OHDA effect … Adafenoxate abolished the amnestic effect of 6-OHDA and … of adafenoxate on learning and memory impaired by 6-OHDA. …
Number of citations: 4 europepmc.org
VD Petkov, AH Mosharrof - Arzneimittel-forschung, 1989 - europepmc.org
In experiments on male rats the effects of adafenoxate (Adf), meclofenoxate (Mf), piracetam (Pc) and citicholine (CCh) on learning and memory were studied using the maze active …
Number of citations: 4 europepmc.org
VD Petkov, D Getova, AH Mosharrof - Acta Physiologica et …, 1987 - europepmc.org
… Adafenoxate was found to … adafenoxate was considered to be an expression of facilitated conditioned-reflex activity. A beneficial role for the observed anti-anxiety effects of adafenoxate …
Number of citations: 18 europepmc.org
CI Hadjiivanova, SL Stancheva - General Pharmacology: The Vascular …, 1994 - Elsevier
… drug used in the present study was adafenoxate (Fig. 1), a … of adafenoxate is probable but is beyond the scope of the study. Finally, the observed effect of the nootropic drug adafenoxate …
Number of citations: 5 www.sciencedirect.com

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